2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Medicinal Chemistry ADME Optimization Lipophilicity

This 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is the definitive building block for SAR-driven kinase inhibitor programs targeting FGFR, c-Met, and SGK-1. The 2-methyl group is not a trivial modification; it fundamentally alters electronic distribution, lipophilicity (LogP 0.296), and downstream reactivity compared to the unsubstituted analog. The 6-carboxylic acid handle enables immediate amide coupling or esterification for rapid library diversification. Do not substitute with des-methyl or 1-methyl analogs, as this will derail established structure-activity relationships documented in key patents.

Molecular Formula C9H8N2O2
Molecular Weight 176.17
CAS No. 1190313-15-5
Cat. No. B3026933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
CAS1190313-15-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=N2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyTXBZMNCJUSNWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS 1190313-15-5): Core Scaffold and Procurement Baseline


2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190313-15-5) is a heterocyclic building block belonging to the pyrrolopyridine class, specifically the 4-azaindole family. It is characterized by a fused pyrrole and pyridine ring system with a carboxylic acid group at the 6-position and a methyl substituent at the 2-position of the pyrrole ring [1]. This specific substitution pattern distinguishes it from other regioisomers and derivatives, offering a unique vector for further functionalization in medicinal chemistry campaigns. Its molecular formula is C9H8N2O2 with a molecular weight of 176.18 g/mol . The compound is primarily employed as a versatile small molecule scaffold in the synthesis of kinase inhibitors and other bioactive agents.

Why Generic Substitution Fails for 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid in Kinase Inhibitor Synthesis


While 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2) serves as a foundational scaffold, the 2-methyl substitution in 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is not merely a trivial modification. The methyl group at the 2-position alters the electronic distribution within the heterocyclic core, directly impacting the compound's physicochemical properties, such as lipophilicity and pKa, and its reactivity in downstream synthetic transformations [1]. Critically, in the context of kinase inhibitor development, even minor structural changes can drastically affect binding affinity, selectivity profiles, and overall ADMET properties. Patents highlight that the pyrrolo[3,2-b]pyridine core's substitution pattern is crucial for achieving potent and selective inhibition of targets like FGFR, SGK-1, and c-Met . Therefore, substituting the 2-methyl derivative for the unsubstituted or 1-methyl analog is not a scientifically sound procurement strategy for projects requiring a specific substitution vector for structure-activity relationship (SAR) exploration.

Quantitative Differentiation: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid vs. Key Analogs


Increased Lipophilicity: Measured LogP of 2-Methyl Derivative vs. Unsubstituted Core

The introduction of a methyl group at the 2-position on the pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold measurably increases lipophilicity compared to the unsubstituted core. This is a key differentiator for projects focused on optimizing membrane permeability or target engagement.

Medicinal Chemistry ADME Optimization Lipophilicity

Physicochemical Property Differentiation: Molecular Weight and Formula Comparison

The 2-methyl substitution results in a distinct molecular formula (C9H8N2O2) and molecular weight (176.18 g/mol) compared to the unsubstituted analog (C8H6N2O2, 162.15 g/mol) . This fundamental difference is crucial for accurate identification, purity assessment by LCMS, and inventory management.

Chemical Synthesis Analytical Chemistry Inventory Management

Substitution Vector for SAR: Impact on Kinase Inhibition Selectivity (Class-Level Inference)

The pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold is a known core for developing kinase inhibitors targeting FGFR, c-Met, and SGK-1 . While direct comparative biological data for the 2-methyl derivative is currently limited in the public domain, class-level inference from patents and literature indicates that the 2-position is a critical vector for modulating selectivity and potency. Specifically, substitutions at this site can influence the compound's orientation within the kinase ATP-binding pocket, affecting its ability to interact with key hinge-region residues [1]. This makes the 2-methyl analog a distinct and valuable starting point for SAR exploration, separate from the unsubstituted or 1-methyl derivatives.

Kinase Inhibition Structure-Activity Relationship Cancer Therapeutics

Commercial Availability and Purity: A Viable Building Block for Early Discovery

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is commercially available from multiple reputable suppliers with a typical purity of 95-98% . This level of purity and accessibility makes it a practical choice for immediate procurement in early-stage drug discovery, eliminating the need for custom synthesis and reducing project lead time.

Procurement Sourcing Medicinal Chemistry

Optimal Application Scenarios for 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid


Medicinal Chemistry: Targeted Synthesis of Kinase Inhibitors Requiring a 2-Methyl Vector

This compound is optimally deployed as a key intermediate in the synthesis of focused kinase inhibitor libraries, particularly those targeting FGFR, c-Met, or SGK-1. The pre-installed 2-methyl group provides a specific vector for further derivatization, allowing medicinal chemists to explore SAR around the 2-position without additional synthetic steps . This is especially relevant when the goal is to optimize selectivity or to establish novel intellectual property distinct from inhibitors based on the unsubstituted pyrrolo[3,2-b]pyridine-6-carboxylic acid core [1].

Chemical Biology: Probe Development for Target Engagement Studies

In chemical biology, this scaffold can serve as a starting point for developing chemical probes to investigate kinase function. The 2-methyl substitution can be leveraged to modulate the physicochemical properties of the probe, such as its LogP (0.296) , potentially improving cell permeability or reducing non-specific binding compared to the unsubstituted analog. This allows for the creation of more refined tool compounds for target validation and pathway analysis.

Process Chemistry: Late-Stage Functionalization for Property Optimization

For process chemistry teams, this compound represents a versatile late-stage intermediate. The carboxylic acid handle at the 6-position is a robust point for amide coupling or esterification, while the 2-methyl group can be left intact or serve as a site for further modification. This dual functionality enables efficient diversification of a lead series to optimize ADMET properties without necessitating a complete de novo synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.